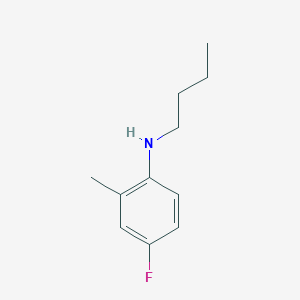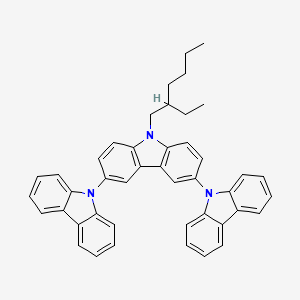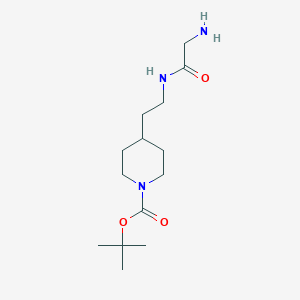
1-Fluoro-3-nitro-4-phenyl-butan-2-OL
Overview
Description
1-Fluoro-3-nitro-4-phenyl-butan-2-OL is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a phenyl group attached to a butanol backbone
Preparation Methods
The synthesis of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
1-Fluoro-3-nitro-4-phenyl-butan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-nitro-4-phenyl-butan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Fluoro-3-nitro-4-phenyl-butan-2-OL can be compared with similar compounds such as:
1-Fluoro-3-nitro-4-phenyl-butan-2-one: Differing by the presence of a ketone group instead of an alcohol group.
1-Fluoro-3-nitro-4-phenyl-butan-2-amine: Differing by the presence of an amino group instead of an alcohol group.
1-Fluoro-3-nitro-4-phenyl-butan-2-carboxylic acid: Differing by the presence of a carboxylic acid group instead of an alcohol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluoro-3-nitro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCHTDCGSUFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)



![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

